![molecular formula C18H20N4O2S B2795086 N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1013772-29-6](/img/structure/B2795086.png)
N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen and was fully analyzed and characterized via these techniques .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by treating the obtained intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the IR spectra of some derivatives showed an NH stretching band at 3289–3261 cm−1 for the single bond and a CO band for the amide double bond (1619–1512 cm−1) .
Scientific Research Applications
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials . A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
Biological Potential
These compounds also have biological potential . The biological potential of these compounds could be harnessed for various applications in the field of medicine and drug development.
Anti-tubercular Compounds
Benzothiazole based compounds have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis.
Anti-inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives have been synthesized and analyzed for their anti-inflammatory properties .
Quorum Sensing Inhibitors
Novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .
Antioxidant, Analgesic, and Other Biological Activities
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have diverse biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the context of these biological activities.
Mode of Action
Benzothiazole derivatives have been known to interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Future Directions
The future directions for research on similar compounds involve the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The present study demonstrates an approach for the structural modification of hit compounds, and a novel skeleton for new anti-MERS-CoV drug research .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-10-15(20-21(12)2)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAEZNFCBNNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide |
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